molecular formula C8H5BrClNO2 B15337317 5-Bromo-2-chloro-7-methoxybenzoxazole

5-Bromo-2-chloro-7-methoxybenzoxazole

Cat. No.: B15337317
M. Wt: 262.49 g/mol
InChI Key: UGWSYMHVXKHECG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-7-methoxybenzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-7-methoxybenzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-7-methoxybenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing bromine or chlorine.

    Oxidation Products: Oxides or quinones.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-7-methoxybenzoxazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-7-methoxybenzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-7-methoxybenzoxazole is unique due to the specific arrangement of bromine, chlorine, and methoxy substituents on the benzoxazole ring

Properties

Molecular Formula

C8H5BrClNO2

Molecular Weight

262.49 g/mol

IUPAC Name

5-bromo-2-chloro-7-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO2/c1-12-6-3-4(9)2-5-7(6)13-8(10)11-5/h2-3H,1H3

InChI Key

UGWSYMHVXKHECG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=N2)Cl)Br

Origin of Product

United States

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